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molecular formula C5H12N2 B564433 1-(Trideuteriomethyl)piperazine CAS No. 1093380-08-5

1-(Trideuteriomethyl)piperazine

Cat. No. B564433
M. Wt: 103.183
InChI Key: PVOAHINGSUIXLS-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Trial # 3: 3,5-dibromopyridine (1000 mg, 4.22 mmol), 1-methylpiperazine (423 mg, 4.22 mmol), Pd2(dba)3 (387 mg, 0.42 mmol), XANTPHOS (366 mg, 0.63 mmol), SODIUM TERT-BUTOXIDE (609 mg, 6.33 mmol), PhCH3 (10 mL) as added to a 10 mL microwave vial. This was degassed and refilled with N2 and then heated at 140 °C in microwave for 1h. LCMS showed reaction done with the peak at Rf0.52 showed a fragment mass of 256. Evaporated solvent. Residue purified by (CH3CN/H2O 0-30%+TFA buffer )to get the desired product 1-(5-bromopyridin-3-yl)-4-methylpiperazine (107 mg, 9.90 %). Trial # 1 3,5-dibromopyridine (1000 mg, 4.22 mmol), 1-methylpiperazine (423 mg, 4.22 mmol), Pd2(dba)3 (387 mg, 0.42 mmol), XANTPHOS (366 mg, 0.63 mmol), [Reactants], PhCH3 (5 mL) as added to a 10 mL microwave vial. This was degassed and refilled with N2 and then heated at 140 °C in microwave for 1h. LCMS showed reaction done with no desired peak formed. Trial # 2: 3,5-dibromopyridine (400 mg, 1.69 mmol), 1-methylpiperazine (169 mg, 1.69 mmol), Pd2(dba)3 (155 mg, 0.17 mmol), XANTPHOS (117 mg, 0.20 mmol), SODIUM TERT-BUTOXIDE (243 mg, 2.53 mmol), PhCH3 (5 mL) as added to a 10 mL microwave vial. This was degassed and refilled with N2 and then heated at 140 °C in microwave for 1h. LCMS showed reaction done with the peak at Rf0.46 showed a fragment mass of 256. Evaporated solvent. Residue purified by (CH3CN/H2O 0-30%+TFA buffer )to get the desired product 1-(5-bromopyridin-3-yl)-4-methylpiperazine (92 mg, 21.27 %).
Quantity
0.00253 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.00169 mol
Type
reactant
Reaction Step Three
Quantity
0.00169 mol
Type
reactant
Reaction Step Four
Quantity
0.000253 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
398
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.00253 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.01 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00169 mol
Type
reactant
Smiles
CN1CCNCC1
Step Four
Name
Quantity
0.00169 mol
Type
reactant
Smiles
C1=C(C=NC=C1Br)Br
Step Five
Name
Quantity
0.000253 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
0.000169 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C2=CC(=CN=C2)Br
Measurements
Type Value Analysis
YIELD 21.27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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